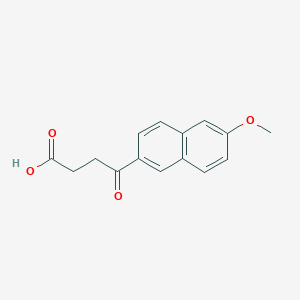

4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

6342-90-1 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

4-(6-methoxynaphthalen-2-yl)-4-oxobutanoic acid |

InChI |

InChI=1S/C15H14O4/c1-19-13-5-4-10-8-12(3-2-11(10)9-13)14(16)6-7-15(17)18/h2-5,8-9H,6-7H2,1H3,(H,17,18) |

InChI Key |

YZMQJAKSFUZRNH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation of 6-methoxynaphthalene with succinic anhydride is a cornerstone method. This electrophilic substitution reaction employs Lewis acids (e.g., AlCl₃, SnCl₄) in dichlorobenzene solvents at controlled temperatures (-30°C to 70°C). The general reaction pathway is:

Optimization Parameters

-

Solvent : Ortho-, meta-, or para-dichlorobenzene (3–15 times the weight of alkoxybenzene).

-

Reagent Ratios :

Catalytic Hydrogenation of 4-Hydroxybut-3-en-2-one Intermediates

Synthetic Pathway

This two-step process begins with the base-catalyzed condensation of 2-acetyl-6-methoxynaphthalene and acetic acid esters, followed by hydrogenation:

Step 1 :

Step 2 :

Critical Reaction Parameters

| Parameter | Specification |

|---|---|

| Catalyst | 10% Pd/C (0.5–1.5 atm H₂ pressure) |

| Solvent | Ethanol, ethyl acetate, or acetic acid |

| Temperature | 15–25°C (optimal for minimizing side reactions) |

| Acid Additive | Required in neutral solvents (e.g., HCl) |

Performance Metrics

Halogenation-Oxidation Sequence

Bromination of 2-Methyl-6-methoxynaphthalene

Radical-initiated bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ produces 2-bromomethyl-6-methoxynaphthalene. Subsequent oxidation of the brominated intermediate with KMnO₄ or CrO₃ yields the target acid.

Reaction Conditions

Challenges and Solutions

Ester Hydrolysis Route

Methyl Ester Synthesis and Hydrolysis

The methyl ester derivative (CAS: 7148-10-9) is synthesized via esterification of the corresponding acid with methanol under acidic conditions. Hydrolysis with aqueous NaOH or KOH regenerates the carboxylic acid:

Key Data

| Parameter | Value |

|---|---|

| Esterification Yield | 85–90% (using H₂SO₄ catalyst) |

| Hydrolysis Efficiency | >95% (2 M NaOH, 60°C, 4 hours) |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Friedel-Crafts Acylation | 60–75 | 90–95 | Industrial |

| Catalytic Hydrogenation | 80–90 | >95 | Lab/Industrial |

| Halogenation-Oxidation | 50–65 | 85–90 | Lab-scale |

| Ester Hydrolysis | 85–90 | >95 | Lab-scale |

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 4-(6-hydroxynaphthalen-2-yl)-4-oxobutanoic acid.

Reduction: Formation of 4-(6-methoxynaphthalen-2-yl)-4-hydroxybutanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

This compound has been identified as an anti-inflammatory agent. Similar compounds, such as Nabumetone, which is a prodrug that converts to 6-methoxy-2-naphthylacetic acid, exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). Research indicates that derivatives of 4-oxobutanoic acids can also inhibit COX-2 selectively, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

Research has demonstrated that derivatives of 4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid exhibit antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanisms of action may involve disruption of cell wall synthesis or interference with metabolic pathways .

Case Studies

- Anti-inflammatory Activity : A study reported that modifications to the structure of naphthalene-derived compounds led to enhanced anti-inflammatory activity. The most active derivatives showed comparable potency to established non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .

- Antimicrobial Screening : In a series of disk diffusion assays, various derivatives of this compound were synthesized and screened for antimicrobial activity. Results indicated that specific structural modifications could significantly enhance their efficacy against microbial strains .

- Metabolic Activation Studies : Investigations into the metabolic pathways of this compound have revealed its conversion into biologically active metabolites that exhibit prolonged half-lives and enhanced therapeutic effects in vivo .

Mechanism of Action

The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes involved in bacterial fatty acid biosynthesis, thereby exhibiting antibacterial activity . The methoxy and carbonyl groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Positional Isomers on Naphthalene

- 4-(Naphthalen-1-yl)-4-oxobutanoic acid (CAS Q5M): Differs in the naphthalene substitution position (1-yl vs. 2-yl) and lacks the methoxy group.

- 4-(4-Methoxynaphthalen-1-yl)-4-oxobutanoic acid (Menbutone, CAS 3562-72-3): A positional isomer with the methoxy group at the 4-position of the naphthalene ring. This substitution pattern may affect steric interactions in enzyme-binding pockets compared to the 6-methoxy-2-naphthyl analogue .

Phenyl-Based Analogues

- 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid (CAS 14617-02-8): Replaces the naphthalene system with a substituted phenyl ring. The hydroxyl group introduces hydrogen-bonding capacity, which may enhance solubility but reduce lipophilicity compared to the naphthalene derivative .

- 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid: Features electron-withdrawing chlorine substituents, which could increase acidity (pKa ~3.5–4.0) and alter pharmacokinetic properties such as membrane permeability .

Derivatives with Modified Substituents

Halogenated Derivatives

- Reported IC₅₀ values for such derivatives range from 0.8–2.5 µM in enzyme assays .

Complex Heterocyclic Derivatives

- 4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid (CAS 1619908-20-1): The dibenzoazocine ring system increases molecular rigidity and may enhance binding to aromatic-rich protein domains, though metabolic stability could be compromised due to higher molecular weight (307.34 g/mol) .

Table 1: Key Physicochemical Comparisons

| Compound Name | Molecular Weight (g/mol) | LogP* | Aqueous Solubility (mg/mL) | Notable Substituents |

|---|---|---|---|---|

| Target Compound | 258.27 | 2.8 | 0.12 | 6-Methoxy-2-naphthyl |

| 4-(Naphthalen-1-yl)-4-oxobutanoic acid | 228.25 | 3.1 | 0.08 | Naphthalen-1-yl |

| Menbutone | 258.27 | 2.5 | 0.15 | 4-Methoxy-1-naphthyl |

| 4-(2-Hydroxy-4-methoxyphenyl)-4-oxo acid | 224.21 | 1.9 | 0.45 | 2-Hydroxy-4-methoxyphenyl |

*Calculated using fragment-based methods (e.g., XLogP3).

Biological Activity

4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid is a compound of significant interest due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the existing literature on its biological effects, synthesis, and potential applications in pharmacology.

- Molecular Formula : C15H14O4

- Molecular Weight : 258.27 g/mol

- Appearance : Yellow powder

- Solubility : Soluble in various organic solvents

Anticancer Properties

Research indicates that this compound exhibits promising anti-cancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the modulation of key signaling pathways involved in cell survival and death.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 30 | Inhibition of cell cycle progression |

| A549 (Lung) | 20 | Modulation of PI3K/Akt pathway |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines. Studies suggest that it may reduce the expression of TNF-alpha and IL-6 in activated macrophages.

Table 2: Summary of Anti-inflammatory Activity

| Inflammatory Model | Concentration (µM) | Effect |

|---|---|---|

| LPS-stimulated macrophages | 50 | Decreased TNF-alpha production |

| RAW 264.7 cells | 40 | Reduced IL-6 levels |

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Proteins : The compound may form reversible covalent bonds with nucleophilic sites on proteins, influencing their activity.

- Signaling Pathway Modulation : It can modulate various signaling pathways, including the MAPK and NF-kB pathways, which are crucial for cell survival and inflammation.

- Oxidative Stress Reduction : There is evidence suggesting that this compound can reduce oxidative stress within cells, providing a protective effect against cellular damage.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in preclinical models:

- In Vivo Study on Tumor Growth :

- A study involving mice with xenograft tumors showed a significant reduction in tumor size after treatment with the compound at a dosage of 50 mg/kg body weight over four weeks.

- Inflammation Model :

- In a carrageenan-induced paw edema model, administration of the compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the established synthetic routes for 4-(6-Methoxynaphthalen-2-yl)-4-oxobutanoic acid?

Methodological Answer: The synthesis of this compound can be inferred from analogous 4-oxobutanoic acid derivatives. A plausible route involves:

- Knoevenagel Condensation : Reacting 6-methoxy-2-naphthaldehyde with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form the α,β-unsaturated ketone intermediate.

- Hydrolysis and Decarboxylation : Acidic or basic hydrolysis of the ester group followed by decarboxylation yields the final product. Optimization for scale-up may involve continuous flow reactors to enhance efficiency and purity .

Table 1: Example Reaction Conditions for Analogous Compounds

| Catalyst | Solvent | Temperature (°C) | Yield (%) | By-Products |

|---|---|---|---|---|

| NaOEt | Ethanol | 80 | 65–70 | <5% dimer |

| Piperidine | Toluene | 110 | 75–80 | Traces |

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Characterization involves:

- NMR Spectroscopy :

- ¹H NMR : Peaks for the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and the ketone-adjacent methylene groups (δ 2.6–3.2 ppm).

- ¹³C NMR : Carbonyl carbons (δ 170–210 ppm) and methoxy carbon (δ 55–60 ppm).

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products?

Methodological Answer: Key strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions like dimerization.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Temperature Control : Lower temperatures (60–80°C) reduce thermal degradation.

- In-line Purification : Use of scavenger resins to remove unreacted aldehydes or acids .

Q. What strategies resolve contradictory data in biological activity studies?

Methodological Answer: Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from:

- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time).

- Compound Purity : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .

Q. How does the methoxy group influence the compound’s electronic properties and reactivity?

Methodological Answer: The methoxy group acts as an electron-donating substituent:

- Electronic Effects : Increases electron density on the naphthalene ring, enhancing electrophilic substitution reactivity.

- Steric Effects : The OCH₃ group at the 6-position may hinder nucleophilic attack at the ketone. Computational studies (DFT) can quantify these effects by comparing HOMO/LUMO energies with non-methoxy analogs .

Q. What stability considerations are critical under different storage conditions?

Methodological Answer: Stability is influenced by:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ketone.

- Long-term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer: Apparent contradictions may arise from:

- Polymorphism : Different crystalline forms alter solubility. Use XRPD to identify polymorphs.

- pH-Dependent Solubility : The carboxylic acid group confers pH-sensitive solubility (e.g., soluble in basic buffers).

- Co-solvent Systems : Test binary mixtures (e.g., DMSO/water) to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.